molecular formula C7H12ClNO2 B2949368 2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride CAS No. 1909305-13-0

2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride

Cat. No.: B2949368
CAS No.: 1909305-13-0
M. Wt: 177.63
InChI Key: KAKQMEKHRCNRPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride (CAS 1909305-13-0) is a spirocyclic building block of significant interest in modern medicinal chemistry and drug discovery. This compound features a rigid, three-dimensional azaspiro[3.3]heptane scaffold, which serves as a valuable bioisostere for saturated heterocycles like piperidine and azetidine. Its primary research value lies in its ability to improve the pharmacokinetic profiles of drug candidates by modulating properties such as solubility, metabolic stability, and conformation . The incorporated carboxylic acid functionality allows for further synthetic diversification, making it a versatile intermediate for constructing more complex molecules targeting a range of diseases . The compact and strained nature of the spiro[3.3]heptane core introduces significant structural constraint, which can enhance binding affinity and selectivity for biological targets. This makes the compound particularly valuable in fragment-based drug discovery and for the development of peptidomimetics, especially for central nervous system (CNS) targets . The hydrochloride salt form ensures improved stability and handling for research applications. This product is provided as a powder and should be stored at 4°C . This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-azaspiro[3.3]heptane-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)5-7(4-8-5)2-1-3-7;/h5,8H,1-4H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKQMEKHRCNRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC2C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909305-13-0
Record name 2-azaspiro[3.3]heptane-1-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles to form the spirocyclic structure . Another approach utilizes visible light-mediated energy transfer catalysis to engage triplet excited states in intermolecular coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods may include continuous flow chemistry and other advanced techniques to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, often proteins or enzymes, in biological systems. Its rigid structure allows for precise binding to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as altering neurotransmitter levels or modulating enzyme activity .

Comparison with Similar Compounds

Key Findings:

Bioisosteric Efficacy: The spiro[3.3] system in this compound mimics pipecolic acid’s conformation but with superior metabolic stability due to reduced enzymatic recognition of its rigid scaffold . In contrast, the 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivative exhibits a 5-fold reduction in cardiotoxicity compared to Bupivacaine, attributed to its ether oxygen enhancing water solubility and reducing lipophilic accumulation .

Solubility and Toxicity: 2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride (C₈H₁₄ClNO₂) shows improved aqueous solubility (logP = -0.3) compared to the spiro[3.3] analogue (logP = 0.5), making it preferable for intravenous formulations .

Synthetic Accessibility :

  • The spiro[3.3] and spiro[3.5] systems are synthesized via scalable routes (>5 g scale) using LiAlH₄ reduction and Dess-Martin periodinane oxidation, achieving yields of 65–85% .
  • In contrast, spiro[2.4] systems require multistep synthesis with lower yields (~40%), limiting their industrial application .

Data Tables

Table 2: Toxicity and Solubility Profiles

Compound LD₅₀ (mg/kg, murine) Water Solubility (mg/mL) logP
This compound 120 15.2 0.5
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid 600 32.7 -0.8
Bupivacaine (control) 25 2.1 3.2

Biological Activity

2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride is a bicyclic compound notable for its spirocyclic structure, which incorporates a nitrogen atom. This unique arrangement contributes to its potential biological activities, particularly in medicinal chemistry and drug design. The compound's chemical formula is C7H12ClNO2, with a molecular weight of 177.63 g/mol.

Biological Activity Overview

Research indicates that derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid demonstrate promising biological activities, especially as bioisosteres of piperidine. These compounds are being explored for their applications in pharmaceuticals, including anesthetics and analgesics, due to their enhanced binding affinity and selectivity towards specific biological targets.

The biological activity of this compound is attributed to its functional groups, particularly the carboxylic acid and nitrogen atom within the spiro framework. Interaction studies have focused on its binding interactions with various biological targets, employing techniques such as:

  • Molecular Docking : To predict the binding affinity to target proteins.
  • In Vitro Assays : To evaluate pharmacological effects on cell lines.

Applications in Drug Design

The compound serves as a versatile building block in organic synthesis and has been utilized in the development of novel amino acids, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid. These analogues are structurally similar to natural compounds like ornithine and GABA, which may enhance their therapeutic profiles.

Table 1: Comparison of Structural Analogues

Compound NameStructural FeaturesUnique Properties
2-Azaspiro[3.3]heptane Similar spirocyclic structureBioisostere of piperidine; potential anesthetic uses
Piperidine Six-membered ring containing nitrogenWell-studied; widely used in pharmaceuticals
2-Azaspiro[4.5]decane Larger bicyclic structureDifferent ring size may affect biological properties

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid, demonstrating their incorporation into bioactive compounds with diverse functionalities. The results indicated that these derivatives exhibited significant activity against various biological targets, supporting their potential use in drug development .
  • Antiviral Activity : Research has shown that certain derivatives possess antiviral properties, particularly against dengue virus (DENV). In vitro studies revealed that these compounds could inhibit viral replication effectively without exhibiting toxicity to host cells .

Q & A

Q. What synthetic strategies are effective for multi-gram preparation of 2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride?

The compound can be synthesized via scalable protocols involving lithium aluminum hydride (LiAlH₄) reductions in tetrahydrofuran (THF) at controlled temperatures (-20°C to 0°C). Key steps include cooling the reaction mixture, quenching with aqueous NaOH, and isolating organic phases via evaporation or vacuum distillation. These methods yield 67–91% purity for intermediates and final products . For multi-gram synthesis, optimizing reaction times (e.g., 36 hours for alkylation) and using commercial-grade reagents without further purification are critical .

Q. How is this compound characterized using spectroscopic methods?

Structural confirmation relies on ¹H NMR (400–500 MHz) and mass spectrometry (APCI or EI modes). For example, derivatives like 1-ethynyl-7-oxa-2-azaspiro[3.5]nonan-2-ium trifluoroacetate show distinct NMR signals (e.g., δ 9.54 ppm for NH groups) and MS peaks matching calculated [M+H]⁺ values (e.g., 152.2 for C₉H₁₃NO) . Purity is assessed via flash chromatography or vacuum distillation for viscous intermediates .

Q. Why is 2-Azaspiro[3.3]heptane-1-carboxylic acid considered a bioisostere of pipecolic acid?

Its spirocyclic structure mimics pipecolic acid’s conformation while introducing enhanced three-dimensionality (Fsp³-rich framework). This modification improves ADME properties, such as water solubility and metabolic stability, and reduces toxicity by ~5× in Bupivacaine analogs. The rigid scaffold also prevents planar conformations associated with off-target interactions .

Advanced Research Questions

Q. How can low yields in LiAlH₄-mediated reductions during synthesis be resolved?

Low yields often arise from incomplete reduction or side reactions. Strategies include:

  • Temperature control : Maintaining reactions at -40°C to 0°C minimizes decomposition .
  • Gradual reagent addition : Stepwise introduction of LiAlH₄ ensures controlled exothermicity .
  • Post-reaction workup : Quenching with 20% aqueous NaOH followed by THF extraction improves isolation of sensitive intermediates (e.g., amino alcohols) .

Q. What strategies enable functionalization of this spirocyclic scaffold for drug discovery?

Functionalization leverages aldehyde intermediates (e.g., Dess-Martin periodinane oxidation of alcohols) for diverse modifications:

  • Alkyne introduction : Aldehydes react with Bestmann-Ohira reagent to form terminal alkynes, enabling click chemistry .
  • BOC protection : Methyl esters are reduced to BOC-protected amino alcohols (3a, 3b), which serve as versatile building blocks for peptide coupling or alkylation .
  • N-Methylation : Harder reduction conditions with alane yield N-Me derivatives (4a, 4b), enhancing lipophilicity for CNS-targeting compounds .

Q. How can researchers address discrepancies in reported bioactivity data for derivatives?

Contradictions may stem from:

  • Stereochemical variability : Undefined stereocenters in spirocyclic cores (e.g., 7-oxa-2-azaspiro[3.5]nonane) can alter binding affinities .
  • Solubility differences : Hydrochloride salts vs. free bases impact pharmacokinetic profiles. Standardizing salt forms and assay conditions (e.g., buffer pH) is critical .
  • Functional group placement : Substituent positioning (e.g., ester vs. carboxylic acid) affects target engagement. Computational docking (e.g., using Carreira’s isostere models) clarifies structure-activity relationships .

Methodological Considerations

  • Synthetic Optimization : Refer to Table 1 () for comparative yields and reaction conditions.
  • Data Validation : Cross-reference NMR shifts and MS data with published spectra (e.g., δ 4.19 ppm for sp³-hybridized protons) .
  • Toxicity Screening : Use in vitro assays (e.g., hERG inhibition) to validate reduced cardiotoxicity in Bupivacaine analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.